Unii-jbj4vct98Y
Overview
Description
SB-247853 is a small molecule drug that was initially developed by GlaxoSmithKline Plc. It is known for its role as a serotonin 2c receptor inverse agonist. This compound has been investigated for its potential therapeutic applications, particularly in the treatment of central nervous system disorders such as anxiety and depression .
Preparation Methods
The synthesis of SB-247853 involves multiple steps, including the formation of bisaryl ethersThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the target compound .
Industrial production methods for SB-247853 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions to ensure high yield and purity, and implementing stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
SB-247853 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SB-247853 may result in the formation of a ketone or aldehyde derivative .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the behavior of serotonin 2c receptor inverse agonists.
Biology: It is used to investigate the role of serotonin receptors in various biological processes.
Medicine: It has been explored as a potential therapeutic agent for treating anxiety, depression, and other central nervous system disorders.
Mechanism of Action
SB-247853 exerts its effects by acting as an inverse agonist at the serotonin 2c receptor. This means that it binds to the receptor and induces a response opposite to that of an agonist. The molecular targets and pathways involved include the modulation of serotonin signaling, which plays a crucial role in regulating mood, anxiety, and other central nervous system functions .
Comparison with Similar Compounds
SB-247853 is unique in its high affinity and selectivity for the serotonin 2c receptor. Similar compounds include other serotonin receptor modulators such as:
SB-242084: Another serotonin 2c receptor antagonist with similar therapeutic potential.
RS-102221: A selective serotonin 2c receptor antagonist used in research studies.
WAY-163909: A serotonin 2c receptor agonist with applications in studying receptor function.
Compared to these compounds, SB-247853 stands out due to its specific inverse agonist activity, making it a valuable tool for studying the negative modulation of serotonin 2c receptor signaling .
Properties
IUPAC Name |
5-methyl-N-[6-(pyridin-2-ylmethoxy)pyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2/c1-14-10-15-7-9-29(19(15)11-18(14)22(23,24)25)21(30)28-16-5-6-20(27-12-16)31-13-17-4-2-3-8-26-17/h2-6,8,10-12H,7,9,13H2,1H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAHZRONIHBPPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(F)(F)F)N(CC2)C(=O)NC3=CN=C(C=C3)OCC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200711-10-0 | |
Record name | SB-247853 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200711100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB-247853 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBJ4VCT98Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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